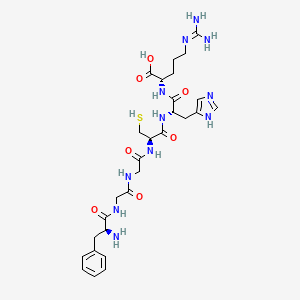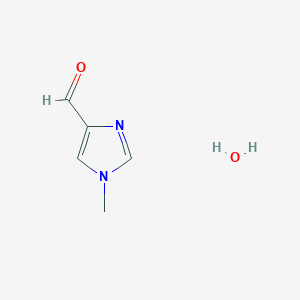
CID 78063646
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78063646 is a chemical compound with significant interest in various scientific fields
Preparation Methods
The preparation of CID 78063646 involves specific synthetic routes and reaction conditions. One method includes reacting (1R, 5S)-3-ethyl bicyclo [3.2.0] hept-3-ene-6-ketone with nitromethane to obtain (1R, 5S)-3-ethyl-6-(nitromethyl) bicyclo [3.2.0] hept-3-ene-6-alcohol. This intermediate is then further reacted with tert-butyl acetate substances under the action of alkali and a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
CID 78063646 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include diethylaminosulfur trifluoride for fluorination reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, diethylaminosulfur trifluoride converts alcohols to the corresponding alkyl fluorides and aldehydes to geminal difluorides .
Scientific Research Applications
CID 78063646 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing organofluorine compounds . In biology and medicine, it has potential applications in drug development and therapeutic research. The compound’s unique properties make it a valuable tool for studying molecular interactions and biological pathways. In industry, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78063646 involves its interaction with specific molecular targets and pathways. For example, diethylaminosulfur trifluoride, a related compound, acts as a fluorinating reagent by converting alcohols to alkyl fluorides and aldehydes to geminal difluorides . This mechanism is crucial for its applications in organic synthesis and drug development.
Comparison with Similar Compounds
CID 78063646 can be compared with other similar compounds, such as diethylaminosulfur trifluoride (DAST) and morpho-DAST. These compounds share similar fluorinating properties but differ in their stability and reaction conditions . DAST is less prone to contamination with acids, making it more suitable for acid-labile substrates . Other similar compounds include various organosulfur compounds used in fluorination reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C4H7OSe |
|---|---|
Molecular Weight |
150.07 g/mol |
InChI |
InChI=1S/C4H7OSe/c1-2-4(6)3-5/h3-4H,2H2,1H3 |
InChI Key |
RCKDHVYXBKRRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)



phosphane](/img/structure/B12526637.png)
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)

![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)

![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)
